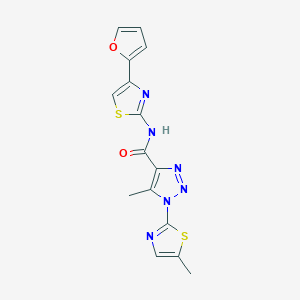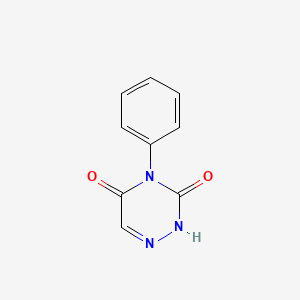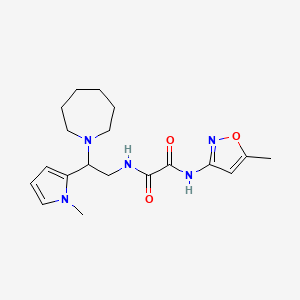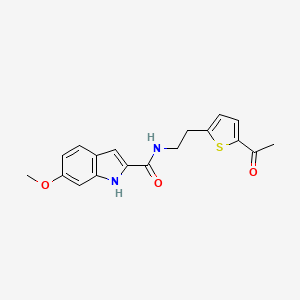
N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N6O2S2 and its molecular weight is 372.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds extensively studied for their synthetic processes and structural properties. For example, the synthesis and thiol-thione tautomeric equilibrium of related furan and thiazole compounds were explored by Koparır, Çetin, and Cansiz (2005) and El’chaninov and Aleksandrov (2018), providing insights into the chemical properties and potential applications of similar compounds (Koparır, Çetin, & Cansiz, 2005)(El’chaninov & Aleksandrov, 2018).
Antimicrobial Properties
Research has highlighted the antimicrobial potential of triazole, thiazole, and furan derivatives. Studies by Patel, Patel, and Shah (2015), and Mhaske, Vadgaonkar, Jadhav, and Bobade (2011) have shown that similar compounds exhibit significant antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Patel, Patel, & Shah, 2015)(Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Potential in Heterocyclic Chemistry
The role of compounds like N-(4-(furan-2-yl)thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide in the synthesis of heterocyclic structures is significant. Research by Kariuki, Abdel-Wahab, Mohamed, Bekheit, and El‐Hiti (2022), and Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, and Hosny (2019) demonstrates the synthesis of novel heterocyclic compounds using related precursors, highlighting the compound's utility in developing new chemical entities with potential applications in various fields (Kariuki, Abdel-Wahab, Mohamed, Bekheit, & El‐Hiti, 2022)(Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).
Electrochemical and Electrochromic Properties
The electrochemical and electrochromic properties of related compounds have been explored, as seen in the work of Akpinar, Udum, and Toppare (2013). Their research into thiazolothiazole-based copolymers with furan moieties opens up avenues for the application of such compounds in electrochromic devices (Akpinar, Udum, & Toppare, 2013).
Antiviral Potential
In the context of recent global health challenges, the antiviral potential of triazole-thiazole hybrids has been investigated, as noted by Rashdan, Abdelmonsef, Abou-Krisha, and Yousef (2021). Their study on novel thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease suggests potential applications in antiviral drug development (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).
特性
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c1-8-6-16-15(25-8)21-9(2)12(19-20-21)13(22)18-14-17-10(7-24-14)11-4-3-5-23-11/h3-7H,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSJIULTFJJKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2461950.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2461960.png)

![1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2461962.png)
![3-(3,3-Dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2461963.png)

![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide](/img/structure/B2461967.png)
